

Technical Guide: Sulfamethoxypyridazine-d3 Analytical Standard for Research Applications

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Compound of Interest

Compound Name: *Sulfamethoxypyridazine-d3*

Cat. No.: *B15088428*

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This technical guide provides an in-depth overview of the commercial availability and analytical applications of **Sulfamethoxypyridazine-d3**, a deuterated internal standard crucial for the accurate quantification of sulfamethoxypyridazine and other sulfonamide residues in various matrices. This document is intended for researchers, scientists, and drug development professionals.

Commercial Availability and Specifications

Sulfamethoxypyridazine-d3 is available from several reputable commercial suppliers as a neat powder or in solution. The choice of supplier and product format will depend on the specific requirements of the analytical method and laboratory protocols. The following table summarizes the key quantitative data for the analytical standard from various vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Isotopic Purity	Format	Storage
Sigma-Aldrich	Sulfamethoxypyridazine-d3 analytical standard	1172846-03-5	C ₁₁ D ₃ H ₉ N ₄ O ₃ S	Analytical Standard Grade (Lot specific on CoA)	M+3 (Lot specific on CoA)	Neat	2-8°C
WITEGA Laboratori en	Sulfamethoxypyridazine-D3	1172846-03-5	C ₁₁ H ₉ D ₃ N ₄ O ₃ S	> 99.0% (HPLC) [1]	99.8 atom% D (MS)[1]	Neat	Not specified
MedchemExpress	Sulfamethoxypyridazine-d3	1172846-03-5	C ₁₁ H ₉ D ₃ N ₄ O ₃ S	95.30% [2]	Not specified	Solid	Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]
LGC Standards (Toronto Research Chemicals)	Sulfamethoxypyridazine-d3	1172846-03-5	C ₁₁ D ₃ H ₉ N ₄ O ₃ S	>95% (HPLC) available on CoA[3]	Available on CoA	Neat	Room Temperature (Shipping)
HPC Standards GmbH	D3-Sulfamethoxypyridazine	1172846-03-5	C ₁₁ H ₉ D ₃ N ₄ O ₃ S	High-Purity (Lot specific on CoA)	Available on CoA	Neat or 10.0 µg/ml in Methanol	Not specified

Experimental Protocols: Analysis of Sulfonamides using Sulfamethoxypyridazine-d3 Internal Standard

Sulfamethoxypyridazine-d3 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sulfonamide residues in complex matrices such as milk, animal tissues, and water. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

Preparation of Standard Solutions

- Stock Solution: Accurately weigh a precise amount of the neat **Sulfamethoxypyridazine-d3** analytical standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Store the stock solution at a low temperature (e.g., -20°C) in an amber vial to prevent degradation.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent. These solutions are used to spike calibration standards and quality control samples.

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract the sulfonamides and the internal standard from the sample, remove interfering substances, and concentrate the analytes before LC-MS/MS analysis.

This method is suitable for the extraction and concentration of sulfonamides from water samples.

- Sample Pre-treatment: Acidify the water sample (e.g., with formic acid) and add a known amount of the **Sulfamethoxypyridazine-d3** internal standard solution.
- SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by water.
- Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge.

- **Washing:** Wash the cartridge with water to remove polar interferences.
- **Elution:** Elute the retained sulfonamides and the internal standard with a suitable solvent, such as methanol or acetonitrile, which may be amended with a small amount of a weak base (e.g., ammonium hydroxide) to ensure efficient elution of the acidic sulfonamides.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

The QuEChERS method is a popular and efficient technique for the extraction of a wide range of analytes from food matrices.

- **Sample Homogenization:** Homogenize the solid or semi-solid food sample.
- **Extraction and Partitioning:**
 - To a known weight of the homogenized sample, add a known amount of the **Sulfamethoxypyridazine-d3** internal standard solution.
 - Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously to extract the analytes into the acetonitrile layer and induce phase separation.
 - Centrifuge to separate the acetonitrile layer from the aqueous and solid phases.
- **Dispersive SPE (d-SPE) Cleanup:**
 - Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars, and magnesium sulfate to remove residual water.
 - Vortex and centrifuge the d-SPE tube.
- **Final Extract Preparation:** The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used for the separation of sulfonamides.
 - Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure the analytes are in their protonated form for positive ion electrospray ionization.
 - Gradient: A typical gradient would start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute the analytes.
- Mass Spectrometric Detection:
 - Ionization: Positive ion electrospray ionization (ESI+) is commonly used for the analysis of sulfonamides.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and its specific product ions) are monitored for each analyte and the internal standard. The precursor ion for **Sulfamethoxypyridazine-d3** will be m/z 284.1, reflecting the mass of the deuterated molecule.

Visualizations

Experimental Workflow for Sulfonamide Analysis

The following diagram illustrates a general experimental workflow for the analysis of sulfonamides in a food matrix using **Sulfamethoxypyridazine-d3** as an internal standard.

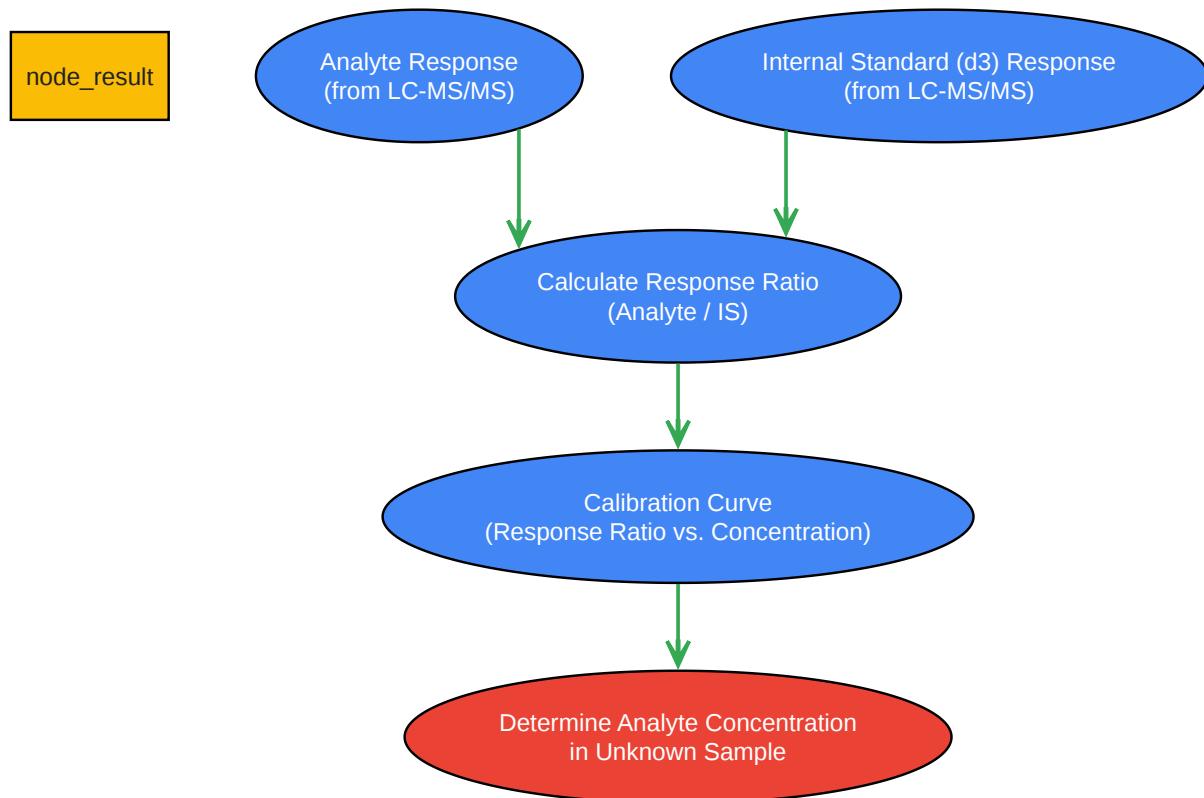


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Caption: General workflow for sulfonamide analysis in food matrices.

Logical Relationship for Accurate Quantification

The diagram below illustrates the principle of using an internal standard for accurate quantification.



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Caption: Logic of quantification using an internal standard.

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